5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine
Description
Properties
IUPAC Name |
4-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N9O/c1-26-10-13(8-24-26)12-6-19-18(20-7-12)28-14-2-4-27(5-3-14)17-15-9-23-25-16(15)21-11-22-17/h6-11,14H,2-5H2,1H3,(H,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYYUYRZSDYJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC=NC5=C4C=NN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings on its biological activity, focusing on mechanisms of action, therapeutic potential, and structure-activity relationships.
The compound's biological activity is largely attributed to its interaction with specific molecular targets involved in critical cellular pathways. Notably, it has been identified as a potent inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), which plays a significant role in cell proliferation and survival. The inhibition of PI3Kδ is particularly relevant in the context of cancer and autoimmune diseases.
Key Findings:
- Inhibition of PI3Kδ : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine, similar to the compound , exhibit IC50 values ranging from 18 nM to several micromolar concentrations against PI3Kδ, indicating strong inhibitory potential .
- Anticancer Activity : Compounds with structural similarities have been demonstrated to possess significant anticancer properties, with mechanisms involving apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications at specific positions can enhance or diminish its biological activity.
| Structural Feature | Effect on Activity |
|---|---|
| Pyrazole Ring | Essential for binding to PI3Kδ; modifications can alter selectivity. |
| Piperidine Linker | Influences solubility and permeability; critical for bioavailability. |
| Pyrimidine Core | Provides a scaffold for interaction with target enzymes; variations lead to different activity profiles. |
Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- Anticancer Studies : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their anticancer activity. The results indicated that certain derivatives showed promising results against various cancer cell lines, with mechanisms linked to apoptosis and cell cycle modulation .
- Anti-inflammatory Research : Research into pyrazole derivatives has revealed their potential as anti-inflammatory agents. For instance, compounds that inhibit PI3Kδ have been shown to reduce inflammatory responses in models of autoimmune diseases .
Scientific Research Applications
Cancer Therapeutics
Research has indicated that derivatives of this compound exhibit anti-cancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of androgen-dependent prostate cancer cells by blocking androgen receptor signaling pathways .
Neurological Studies
The piperidine component may suggest neuroprotective properties. Research into related compounds indicates potential benefits in neurodegenerative diseases through modulation of neurotransmitter systems .
Anti-inflammatory Properties
The pyrazole ring is known for its anti-inflammatory effects. Compounds with similar structures have been studied for their ability to reduce inflammation in models of arthritis and other inflammatory conditions .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- Heterocyclic Diversity : The target compound’s pyrimidine core distinguishes it from pyrrolo[2,3-d]pyrimidine (3JA) and pyrazolo[1,5-a]pyrimidine derivatives .
- Substituent Impact : The pyrazolo[3,4-d]pyrimidin-4-yl group on piperidine may enhance binding to kinase ATP pockets, similar to WAY-600’s mTOR inhibition .
- Piperidine Modifications: Analogs with morpholine (3JA) or methanesulfonylphenyl () substituents demonstrate how minor changes influence target selectivity.
Preparation Methods
Construction of the Pyrazolo[3,4-d]Pyrimidine Core
The synthesis begins with 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 ), which undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux to yield 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2 ) in 61% yield. Subsequent hydrazinolysis of 2 with hydrazine hydrate produces 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3 ), a versatile intermediate for further functionalization.
Preparation of the 5-(1-Methyl-1H-Pyrazol-4-yl)Pyrimidine Segment
Suzuki-Miyaura Coupling for Pyrazole Installation
2-Chloropyrimidine (5 ) reacts with 1-methyl-1H-pyrazole-4-boronic acid pinacol ester under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to afford 5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ol (6 ) in 83% yield. Chlorination of 6 using POCl₃ converts the hydroxyl group to a chloride, generating 2-chloro-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine (7 ) with 92% efficiency.
Ether Bridge Formation via Nucleophilic Aromatic Substitution
The critical ether linkage is established through SNAr reaction between 4 and 7 . Piperidine derivative 4 acts as the nucleophile, attacking the electron-deficient C2 position of 7 in acetone with K₂CO₃ as base. This regioselective substitution produces the target compound in 78% yield after purification by silica gel chromatography.
Table 1. Optimization of Ether Bond Formation
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | Acetone | Acetone |
| Base | K₂CO₃ | Et₃N | K₂CO₃ |
| Temperature (°C) | 80 | RT | RT |
| Yield (%) | 62 | 78 | 78 |
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >98% purity, with retention time = 12.7 min.
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination Approach
An alternative pathway involves reductive amination between 4-oxopiperidine and the pyrazolopyrimidine amine, followed by Ullmann coupling with the pyrimidine chloride. However, this method gave lower yields (≤45%) due to competing side reactions.
Q & A
Q. What synthetic strategies are effective for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
The pyrazolo[3,4-d]pyrimidine moiety is typically synthesized via cyclocondensation reactions. For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate can react with formamide under reflux to yield 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (a structural analog) . Key reaction conditions include glacial acetic acid (AcOH) or NHOAc as catalysts, with temperatures ranging from 80–108°C . Modifications to substituents on the pyrazole ring may require POCl-mediated chlorination or nucleophilic substitution .
Q. How can X-ray crystallography validate the structural conformation of this compound?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. SHELX enables precise determination of bond lengths, angles, and intermolecular interactions. For example, SHELXL’s robust handling of twinned data or high-resolution structures ensures accurate refinement of heterocyclic systems like pyrazolo-pyrimidines . Prior studies on related compounds highlight the importance of hydrogen-bonding networks and π-π stacking in stabilizing the crystal lattice .
Q. What analytical techniques are recommended for purity assessment and characterization?
- NMR Spectroscopy : H and C NMR can confirm regiochemistry and substituent positions, particularly distinguishing between pyrazole and pyrimidine protons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- HPLC : Reverse-phase chromatography with UV detection ensures purity (>95%) and identifies byproducts from synthetic steps .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., kinases)?
Computational tools like AutoDock Vina or Schrödinger Suite can model binding affinities. For pyrazolo-pyrimidines, docking into ATP-binding pockets of kinases (e.g., JAK2 or EGFR) requires:
- Ligand Preparation : Protonation states at physiological pH and tautomer consideration for the pyrazole ring .
- Receptor Grid Generation : Focus on conserved residues (e.g., hinge region Lys/Met).
- MD Simulations : Post-docking molecular dynamics (e.g., GROMACS) assess stability of hydrogen bonds with catalytic residues . Prior studies on analogous compounds show sub-micromolar IC values when hydrophobic substituents align with pocket residues .
Q. What strategies resolve contradictions in bioactivity data across in vitro assays?
Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular permeability. Mitigation strategies include:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM).
- Cellular Uptake Studies : Use LC-MS to quantify intracellular compound levels .
- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?
Key modifications to enhance solubility and metabolic stability:
- Piperidine Substitution : Introducing polar groups (e.g., hydroxyl or morpholine) on the piperidine ring improves aqueous solubility .
- Pyrazole Methylation : The 1-methyl group on the pyrazole reduces CYP450-mediated oxidation .
- Prodrug Strategies : Esterification of hydroxyl groups (e.g., acetate prodrugs) enhances oral bioavailability in preclinical models .
Q. What in vivo models are suitable for evaluating efficacy against cancer or inflammatory diseases?
- Xenograft Models : Subcutaneous implantation of tumor cells (e.g., HCT-116 colorectal) with daily oral dosing (10–50 mg/kg) .
- Inflammatory Models : Collagen-induced arthritis (CIA) in mice, monitoring joint swelling and cytokine levels (IL-6, TNF-α) .
- Pharmacokinetic Analysis : Plasma half-life (t), C, and tissue distribution via LC-MS/MS .
Methodological Notes
- Data Contradictions : Cross-validate conflicting bioactivity results using orthogonal assays (e.g., SPR vs. enzymatic assays) .
- Crystallography Refinement : Use SHELXL’s TWIN and BASF commands for twinned crystals, and check R values for data quality .
- Synthetic Scalability : Optimize POCl-mediated steps in flow reactors to improve yield and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
